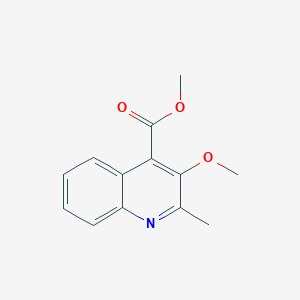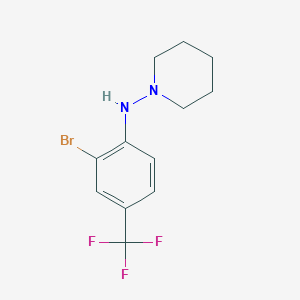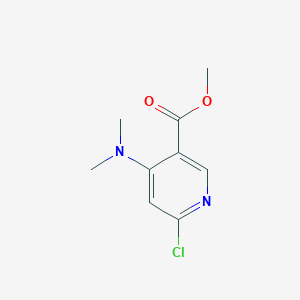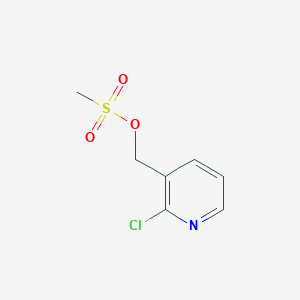![molecular formula C17H18F3N3O2 B1401687 [4-(6-二甲基氨基-4-三氟甲基-吡啶-2-基)-苯基]-氨基甲酸乙酯 CAS No. 1311279-38-5](/img/structure/B1401687.png)
[4-(6-二甲基氨基-4-三氟甲基-吡啶-2-基)-苯基]-氨基甲酸乙酯
描述
[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester is a highly specialized compound known for its distinct molecular structure, which integrates a pyridine ring substituted with dimethylamino and trifluoromethyl groups. This compound’s unique arrangement makes it a subject of interest in various scientific fields including medicinal chemistry and industrial applications.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs targeting neurological disorders.
Industry: Utilized in the manufacture of advanced materials and as a catalyst in various chemical processes.
作用机制
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other active compounds, it is likely that it interacts with its targets by forming bonds and altering their normal function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other biologically active compounds, it is likely to have significant effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process. One common method involves the reaction of 4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol with ethyl chloroformate under basic conditions. The reaction must be carried out under controlled temperature to prevent decomposition and ensure high yield.
Industrial Production Methods: On an industrial scale, the production process is streamlined to enhance efficiency and scalability. Continuous flow reactors and advanced catalysis techniques are often employed to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, often resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions are common, particularly due to the presence of the dimethylamino group. These reactions can occur in the presence of nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products: Depending on the type of reaction, major products can vary. Oxidation typically leads to oxides, reduction produces reduced forms of the compound, and substitution often results in new derivatives with altered functional groups.
相似化合物的比较
[4-(Trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester: Lacks the dimethylamino group, which can alter its reactivity and application.
[4-(Dimethylamino-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester: Does not have the trifluoromethyl group, affecting its pharmacokinetic properties.
And that’s a wrap! Fascinating stuff, isn’t it?
属性
IUPAC Name |
ethyl N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-4-25-16(24)21-13-7-5-11(6-8-13)14-9-12(17(18,19)20)10-15(22-14)23(2)3/h5-10H,4H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCMZDNRFGGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride](/img/structure/B1401604.png)
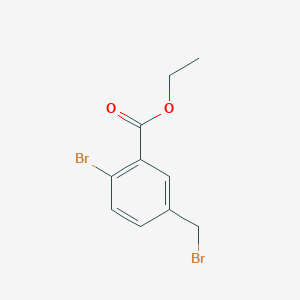

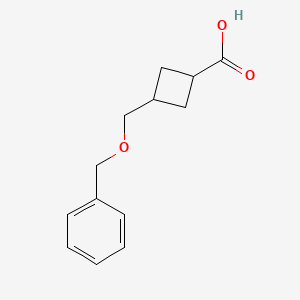
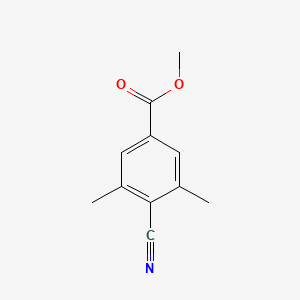

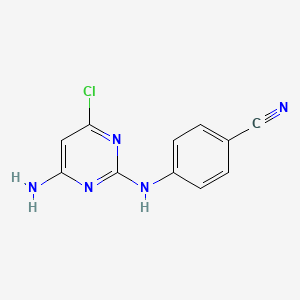
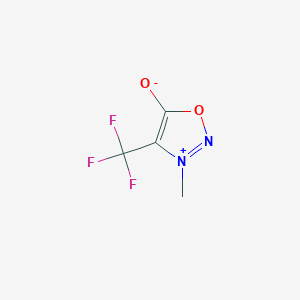
![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)
